

Attaching the First Amino Acid to Hydroxymethyl-Functionalized Resin: Application Notes and Protocols

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Compound of Interest

Compound Name: Fmoc-Cpg-OH

Cat. No.: B557778

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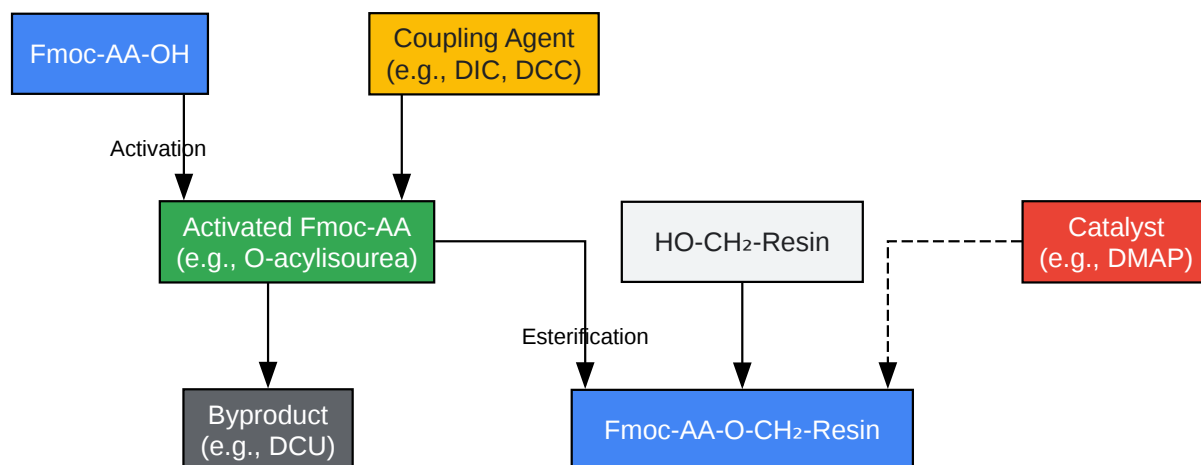
For Researchers, Scientists, and Drug Development Professionals

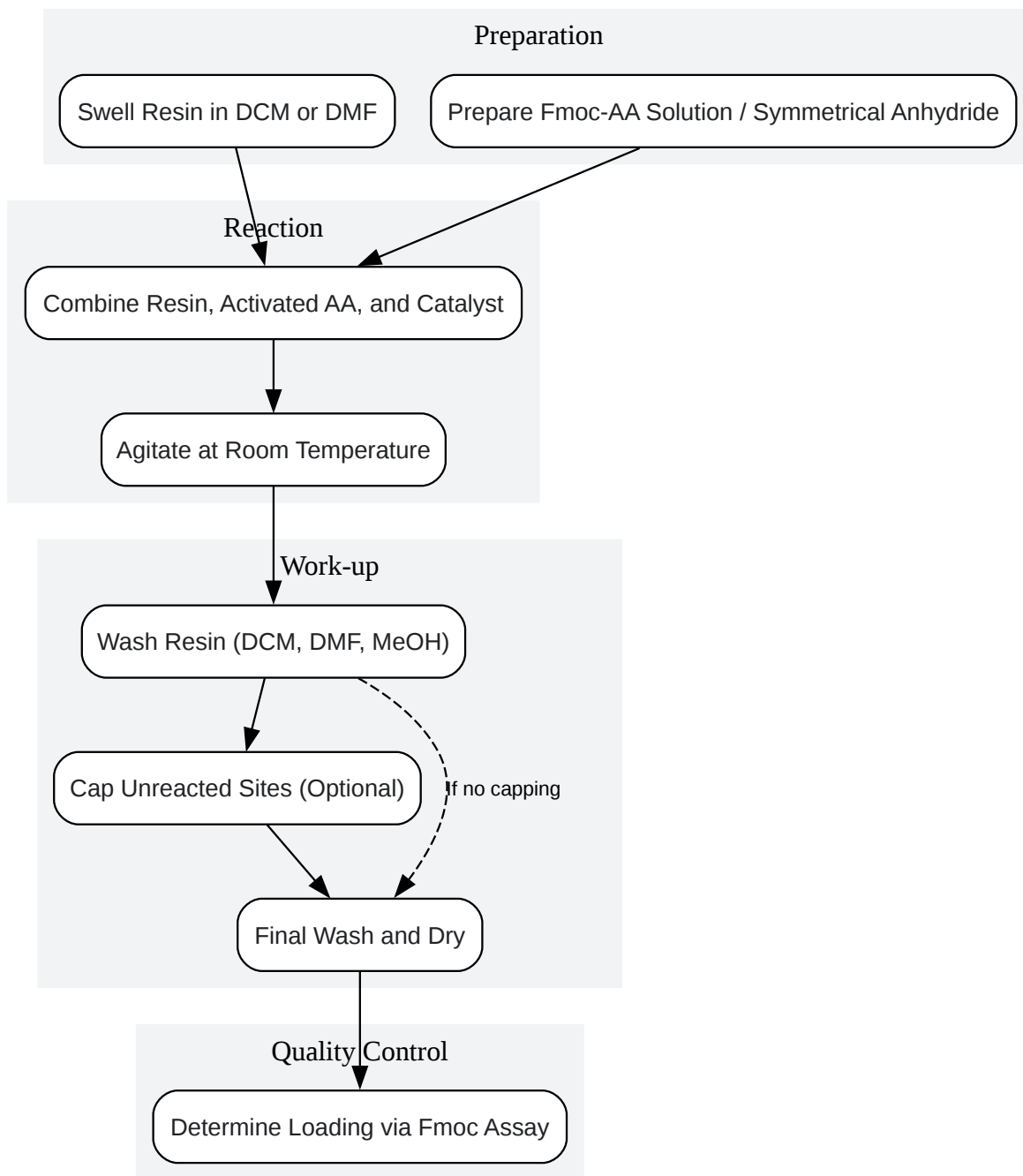
Introduction

The foundational step in solid-phase peptide synthesis (SPPS) is the covalent attachment of the first C-terminal amino acid to an insoluble resin support.^{[1][2]} This process, often referred to as resin loading, is critical as it dictates the maximum possible yield of the final peptide. For peptides with a C-terminal carboxylic acid, hydroxymethyl-functionalized resins such as Wang resin or Controlled Pore Glass (CPG-OH) are commonly employed.^{[1][3]} The esterification reaction forms a bond between the carboxyl group of the N α -Fmoc protected amino acid and the hydroxyl group of the resin. This document provides detailed protocols for this crucial step, methods for quantifying the loading efficiency, and troubleshooting guidelines.

Chemical Pathway

The esterification of an N α -Fmoc-protected amino acid to a hydroxymethyl-functionalized resin is typically facilitated by a coupling agent and a catalyst. The general reaction scheme involves the activation of the amino acid's carboxylic acid, followed by nucleophilic attack from the resin's hydroxyl groups.





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References

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